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Compound of Interest

2-Hydroxy-4,5-
Compound Name:
dimethoxybenzaldehyde

Cat. No.: B111897

An In-Depth Spectroscopic Guide to 2-Hydroxy-4,5-dimethoxybenzaldehyde and Its
Positional Isomers

For researchers and professionals in drug discovery and fine chemical synthesis, the
unambiguous identification of substituted benzaldehyde isomers is a critical step in ensuring
reaction success, purity, and biological efficacy. Positional isomers, despite having identical
molecular formulas, can exhibit vastly different chemical, physical, and pharmacological
properties. 2-Hydroxy-4,5-dimethoxybenzaldehyde and its related dimethoxybenzaldehyde
isomers are common building blocks, and distinguishing them requires a multi-technique
spectroscopic approach.

This guide provides a comprehensive comparison of 2-Hydroxy-4,5-dimethoxybenzaldehyde
and five of its key dimethoxybenzaldehyde isomers. We will delve into the nuances of *H NMR,
13C NMR, Infrared (IR), and UV-Visible spectroscopy, explaining how the specific placement of
hydroxyl and methoxy groups on the benzene ring creates a unique spectral fingerprint for
each molecule.

The Isomers In Focus

The compounds under comparison share the molecular formula CoH100s3 (with the exception of
the hydroxylated target molecule, CoH1004), but differ in the substitution pattern on the
benzaldehyde scaffold. Understanding these structural differences is the key to interpreting
their spectra.
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Figure 1: Molecular structures of the target compound and its isomers.

Spectroscopic Analysis: A Comparative Workflow

The characterization of these isomers relies on a synergistic application of multiple
spectroscopic techniques. Each method probes different aspects of the molecular structure,
and together they provide the necessary evidence for definitive identification. The general
workflow is a systematic process of sample preparation, data acquisition, and spectral
interpretation.

Figure 2: General workflow for spectroscopic comparison of isomers.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers, as it
provides detailed information about the chemical environment of each proton and carbon atom.

[1][2]

Causality of Chemical Shifts and Splitting Patterns
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The electronic nature and position of substituents dramatically influence the magnetic
environment of nearby nuclei.[1]

e Electron-Donating Groups (EDGSs): The hydroxyl (-OH) and methoxy (-OCHs) groups are
EDGs. They increase electron density on the aromatic ring, particularly at the ortho and para
positions, causing the protons at these positions to be shielded and appear at a lower
chemical shift (upfield).[1]

o Electron-Withdrawing Groups (EWGSs): The aldehyde (-CHO) group is an EWG, decreasing
electron density on the ring and deshielding aromatic protons, shifting them downfield.

 Intramolecular Hydrogen Bonding: In 2-Hydroxy-4,5-dimethoxybenzaldehyde, the hydroxyl
proton can form a hydrogen bond with the adjacent aldehyde's carbonyl oxygen. This
interaction strongly deshields both the hydroxyl and aldehyde protons, causing them to
resonate at a significantly downfield chemical shift, a key diagnostic feature.[3][4]

o Aromatic Proton Coupling: The relative positions of the aromatic protons determine their
spin-spin coupling patterns. Adjacent protons will split each other's signals (typically into
doublets or triplets), and the magnitude of the coupling constant (J-value) provides further
structural information.[5]

Comparative *H NMR Data

Table 1: *H NMR Spectroscopic Data (CDCls, chemical shifts in ppm)
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Aldehyde-H (s,

Compound 1H) Aromatic-H Methoxy-H (s) Hydroxyl-H
2-Hydroxy-4,5-

) 7.05 (s, 1H), 6.50 3.92 (s, 3H), 3.88
dimethoxybenzal  ~9.75 ~11.0 (s, 1H)

(s, 1H) (s, 3H)
dehyde
2,3- 7.45 (dd, 1H),

_ 3.92 (3H), 3.90
Dimethoxybenzal 10.43 7.20 (t, 1H), 7.13 3H) N/A
dehyde]6] (dd, 1H)

2,4- 7.82 (d, 1H),

. 3.91 (3H), 3.87
Dimethoxybenzal 9.85 6.60 (dd, 1H), (3H) N/A
dehyde[6][7] 6.53 (d, 1H)

2,5- 7.35 (d, 1H),

_ 3.85 (3H), 3.82
Dimethoxybenzal  10.45 7.10 (dd, 1H), (3H) N/A
dehyde[8] 6.95 (d, 1H)

3,4- 7.43 (dd, 1H),

. 3.95 (3H), 3.94
Dimethoxybenzal  9.83 7.41 (d, 1H), 3H) N/A
dehydel[6] 6.97 (d, 1H)

3,5-

_ 6.99 (d, 2H),

Dimethoxybenzal 9.86 3.82 (6H) N/A
6.72 (t, 1H)
dehyde[9]

Note: Specific chemical shifts can vary slightly based on solvent and concentration.
Key Distinctions from *H NMR:

» 2-Hydroxy-4,5-dimethoxybenzaldehyde is immediately identifiable by the highly
deshielded hydroxyl proton signal around 11.0 ppm due to strong intramolecular hydrogen
bonding. Its two aromatic protons appear as singlets due to their para relationship.

o 3,5-Dimethoxybenzaldehyde is distinguished by its high degree of symmetry. The two
methoxy groups are equivalent, giving a single signal integrating to 6H. The aromatic region
shows a simple pattern of a doublet (2H) and a triplet (1H).[9]
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e The other isomers (2,3-, 2,4-, 2,5-, and 3,4-) each display unique splitting patterns and
chemical shifts for their three aromatic protons, allowing for their differentiation.[6] For
example, the aldehyde proton in isomers with a methoxy group at the 2-position (ortho) is
typically more deshielded (e.g., 10.43 ppm for 2,3-dimethoxybenzaldehyde) compared to
those without (e.g., 9.83 ppm for 3,4-dimethoxybenzaldehyde).[6]

Comparative **C NMR Data

The chemical shift of the carbonyl carbon and the number of distinct signals in the aromatic
region provide confirmatory evidence for the substitution pattern.[3][10]

Table 2: 13C NMR Spectroscopic Data (CDCls, chemical shifts in ppm)

Compound Carbonyl C=0 Aromatic C Methoxy C

2-Hydroxy-4,5-

, ~154.1, 148.5, 142.1,
dimethoxybenzaldehy  ~191.0 ~56.5, 56.0
g 115.0, 112.9, 96.5

e

2,3-
_ 153.5, 148.1, 128.2,
Dimethoxybenzaldehy  190.5 62.1, 56.0
1245,118.9, 115.6
de[6]

2,4-
] 165.2, 162.8, 130.1,
Dimethoxybenzaldehy  189.3 55.8, 55.6
125.0, 106.1, 98.2
de[6]

2,5-
_ 154.1, 153.8, 125.1,
Dimethoxybenzaldehy  189.7 56.2, 55.9
118.2,113.9, 109.8
de[11]

3,4-
_ 154.3, 149.5, 130.1,
Dimethoxybenzaldehy  191.0 56.1, 56.0
126.9, 110.8, 109.5
de[6]

3,5-
] 161.2 (2C), 138.5,
Dimethoxybenzaldehy  192.0 55.7
107.5 (2C), 106.8
de[9]
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Key Distinctions from 13C NMR:
e The carbonyl carbon signal is consistently found far downfield (~190-192 ppm).[10]

o 3,5-Dimethoxybenzaldehyde again shows its symmetry, with only four distinct signals in the
aromatic region, two of which represent two carbons each.[9]

o The other isomers all show six unique signals for the six aromatic carbons, but their specific
chemical shifts are diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.[2] The
position and shape of absorption bands for the carbonyl (C=0), hydroxyl (O-H), and ether (C-
O) groups are particularly informative.

Table 3: Key IR Absorption Bands (cm~1)
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v(C-H) v(C=0) v(C-0)

Compound v(O-H
s (O-H) Aldehyde Aldehyde Methoxy

2-Hydroxy-4,5-
dimethoxybenzal  ~3200 (broad) ~2850, 2750 ~1650 ~1270, 1130
dehyde

2,3-
Dimethoxybenzal  N/A ~2840, 2740 ~1685 ~1270, 1020
dehyde[12]

2,4-
Dimethoxybenzal  N/A ~2840, 2740 ~1675 ~1270, 1020
dehyde[13][14]

2,5-
Dimethoxybenzal  N/A ~2840, 2730 ~1680 ~1280, 1040
dehyde[15][16]

3,4-
Dimethoxybenzal  N/A ~2860, 2730 ~1685 ~1270, 1140
dehyde

3,5-
Dimethoxybenzal  N/A ~2850 ~1700 ~1210, 1060
dehyde[9]

Key Distinctions from IR Spectroscopy:

e The most prominent feature for 2-Hydroxy-4,5-dimethoxybenzaldehyde is a broad O-H
stretching band around 3200 cm~1, indicative of hydrogen bonding.

e The C=0 stretching frequency is sensitive to electronic effects. For 2-Hydroxy-4,5-
dimethoxybenzaldehyde, the C=0 stretch appears at a lower wavenumber (~1650 cm—1)
compared to its isomers. This is due to the intramolecular hydrogen bond, which weakens
the C=0 double bond.

o All isomers show characteristic C-H stretches for the aldehyde group (~2850 and ~2750
cm~1) and strong C-O ether stretches.[9] The fingerprint region (below 1500 cm~1) will also
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contain unique patterns of C-H out-of-plane bending that are characteristic of the substitution
pattern.[5]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated
Ti-system of the aromatic ring. The position of maximum absorbance (A_max) is affected by
substituents that extend the conjugation or alter the energy of the molecular orbitals.[17][18]

Table 4: UV-Visible Spectroscopic Data (in Ethanol or Methanol)

Compound A_max (nm)

2-Hydroxy-4,5-dimethoxybenzaldehyde ~235, 278, 350
2,3-Dimethoxybenzaldehyde ~215, 255, 315
2,4-Dimethoxybenzaldehyde ~228, 275, 312
2,5-Dimethoxybenzaldehyde ~220, 255, 330
3,4-Dimethoxybenzaldehyde ~230, 278, 308
3,5-Dimethoxybenzaldehyde[19] ~220, 250, 295

Key Distinctions from UV-Vis Spectroscopy:

 All the molecules exhibit multiple absorption bands characteristic of substituted aromatic
rings.[20]

» Substituents like -OH and -OCHs, which have non-bonding electrons, can interact with the
aromatic 1t-system, typically causing a bathochromic (red) shift to longer wavelengths.[17]

e 2-Hydroxy-4,5-dimethoxybenzaldehyde shows a significantly red-shifted band at ~350 nm.
This is a result of the combined electron-donating effects of the hydroxyl and two methoxy
groups, which effectively extend the conjugated system and lower the energy of the m - 1T*
transition.

Experimental Protocols
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To ensure the reproducibility and validity of these findings, standardized experimental protocols
must be followed.

Protocol 1: NMR Sample Preparation and Acquisition

o Sample Preparation: Accurately weigh 5-10 mg (for tH NMR) or 20-50 mg (for 13C NMR) of
the benzaldehyde isomer into a clean, dry vial.[21]

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) containing an internal
standard like tetramethylsilane (TMS).[22]

Vortex the vial until the sample is fully dissolved.
Transfer the solution to a standard 5 mm NMR tube.

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on
the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1]

Data Acquisition (*H NMR): Acquire the spectrum using a standard pulse sequence. Typical
parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.[1]

Data Acquisition (33C NMR): Acquire the spectrum using a proton-decoupled pulse
sequence. A longer acquisition time and more scans will be required compared to *H NMR.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the
spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Integrate the peaks for *H NMR.[1]

Protocol 2: FTIR Sample Preparation and Acquisition
(ATR Method)

Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample
preparation.[23]

e Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background
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spectrum of the empty crystal.[24]

Sample Application: Place a small amount of the solid, powdered isomer directly onto the
ATR crystal.[25]

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact
between the sample and the crystal.

Data Acquisition: Acquire the sample spectrum. The instrument software will automatically
ratio the sample spectrum against the background to produce the final absorbance or
transmittance spectrum.

Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.[24]

Protocol 3: UV-Vis Sample Preparation and Acquisition

Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g.,
ethanol, hexane) of a known concentration (e.g., 1 mg/mL).

Dilution: Create a dilute solution (typically in the 1-10 pg/mL range) from the stock solution to
ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).

Spectrometer Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure
solvent to serve as the blank. Fill the second cuvette with the diluted sample solution.

Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline
correction.

Replace the blank with the sample cuvette and scan across the desired wavelength range
(e.g., 200-400 nm) to obtain the absorption spectrum.[26]

Conclusion

The unambiguous identification of 2-Hydroxy-4,5-dimethoxybenzaldehyde and its dimethoxy-

isomers is readily achievable through a combined spectroscopic approach. While each

technique provides valuable clues, their collective power lies in synergy. H NMR excels at

revealing the precise proton arrangement and identifying unique features like intramolecular

hydrogen bonding. 3C NMR confirms the carbon skeleton and molecular symmetry. IR
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spectroscopy validates the presence and electronic environment of key functional groups, and
UV-Visible spectroscopy offers insight into the overall conjugated system. By systematically
applying these techniques and understanding the structure-spectrum correlations outlined in
this guide, researchers can confidently characterize these important chemical building blocks.

References
e Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.

Journal of Chemical and Pharmaceutical Research.

e Sample preparation for FT-IR. (n.d.). Northern lllinois University.

e Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes - Fiveable. (n.d.).

o Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell.
(n.d.).

o Step-by-step Analysis of FTIR - 2023 - UniTechLink. (n.d.).

e UV-Vis Spectroscopy. (n.d.).

e Acquiring and Processing FTIR Spectra. (2020, November 27). YouTube.

e 2,5-Dimethoxybenzaldehyde | C9H1003 | CID 66726 - PubChem. (n.d.). National Center for
Biotechnology Information.

e UV/VIS SPECTROSCOPY - University of Pretoria. (n.d.).

e Guide to FT-IR Spectroscopy | Bruker. (n.d.).

e C7H60 C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... -
Doc Brown's Chemistry. (n.d.).

e Patterson, S. K., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted
benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic
Resonance in Chemistry, 44(8), 797-806.

o Experimental *H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCI3.... - ResearchGate.
(n.d.).

 NMR Sample Preparation | Chemical Instrumentation Facility - lowa State University. (n.d.).

 Vis-UV spectra of aromatic compounds - Quimica Organica.org. (n.d.).

o Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were
recorded with a Varian Mercury plus (400 M - The Royal Society of Chemistry. (n.d.).

e 2,4-Dimethoxybenzaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

o 3,5-Dimethoxybenzaldehyde - NIST WebBook. (n.d.). National Institute of Standards and
Technology.

e 3,5-Dimethoxybenzaldehyde | C9H1003 | CID 81747 - PubChem. (n.d.). National Center for
Biotechnology Information.

e 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and
acetophenones: Substituent chemical shift increments | Request PDF - ResearchGate.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

(n.d.).

o UV/Vis spectroscopy - Khan Academy Organic Chemistry. (2014, July 14). YouTube.

e proton 1H NMR spectrum of benzaldehyde C 6 H5 CHO - Doc Brown's Chemistry. (n.d.).

» Benzaldehyde, 2,3-dimethoxy- - NIST WebBook. (n.d.). National Institute of Standards and
Technology.

» Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

» Benzaldehyde, 2,5-dimethoxy- - NIST WebBook. (n.d.). National Institute of Standards and
Technology.

» Benzaldehyde, 2,4-dimethoxy- - NIST WebBook. (n.d.). National Institute of Standards and
Technology.

» Benzaldehyde, 2,5-dimethoxy- - NIST WebBook. (n.d.). National Institute of Standards and
Technology.

» Benzaldehyde, 2,4-dimethoxy- - NIST WebBook. (n.d.). National Institute of Standards and
Technology.

e 3,5-Dimethoxybenzaldehyde - NIST WebBook. (n.d.). National Institute of Standards and
Technology.

» Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

e 2,3-Dimethoxybenzaldehyde | CO9H1003 | CID 66581 - PubChem. (n.d.). National Center for
Biotechnology Information.

e Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic
Compounds. European Journal of Engineering and Technology Research.

e A User Guide to Modern NMR Experiments - University of Oxford. (n.d.).

e From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV-Vis
Absorption Spectra - PMC - PubMed Central. (n.d.).

e 5.4: The 1H-NMR experiment - Chemistry LibreTexts. (2022, July 20).

o UV-Visible Spectroscopy for Organic Compound Analysis | PDF - Scribd. (n.d.).

o UV-Visible Spectrophotometric Method and Validation of Organic Compounds | European
Journal of Engineering and Technology Research. (n.d.).

o UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table - ResearchGate.
(n.d.).

e Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-
benzaldehydes Catalyzed by... (n.d.). The Royal Society of Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b111897?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Sources

1. pdf.benchchem.com [pdf.benchchem.com]
2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

3. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and
acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

5. fiveable.me [fiveable.me]

6. pdf.benchchem.com [pdf.benchchem.com]
7. spectrabase.com [spectrabase.com]

8. researchgate.net [researchgate.net]

9. pdf.benchchem.com [pdf.benchchem.com]

10. C7H60 C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm
interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's
advanced organic chemistry revision notes [docbrown.info]

11. 2,5-Dimethoxybenzaldehyde | C9H1003 | CID 66726 - PubChem
[pubchem.ncbi.nim.nih.gov]

12. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]

13. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]

14. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]

15. 2,5-Dimethoxybenzaldehyde(93-02-7) IR Spectrum [m.chemicalbook.com]
16. Benzaldehyde, 2,5-dimethoxy- [webbook.nist.gov]

17. staff.hnue.edu.vn [staff.hnue.edu.vn]

18. repository.up.ac.za [repository.up.ac.za]

19. 3,5-Dimethoxybenzaldehyde [webbook.nist.gov]

20. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
22. chem.libretexts.org [chem.libretexts.org]

23. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

24. m.youtube.com [m.youtube.com]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pdf.benchchem.com/1664/A_Comparative_Analysis_of_Substituted_Benzaldehyde_NMR_Spectra_A_Guide_for_Researchers.pdf
https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://pubmed.ncbi.nlm.nih.gov/16755611/
https://pubmed.ncbi.nlm.nih.gov/16755611/
https://www.researchgate.net/publication/7026618_13C_NMR_chemical_shifts_of_carbonyl_groups_in_substituted_benzaldehydes_and_acetophenones_Substituent_chemical_shift_increments
https://fiveable.me/organic-chem/unit-15/spectroscopy-aromatic-compounds/study-guide/Ovjrt45Duslg3Q4o
https://pdf.benchchem.com/126/Spectroscopic_analysis_of_2_3_2_4_and_3_4_dimethoxybenzaldehyde.pdf
https://spectrabase.com/spectrum/KTKnOz0ba8t
https://www.researchgate.net/figure/a-Experimental-H-NMR-spectrum-of-2-5-dimethoxybenzaldehyde-in-CDCl3-Theoretical-b_fig10_347579402
https://pdf.benchchem.com/42/Spectroscopic_Profile_of_3_5_Dimethoxybenzaldehyde_A_Technical_Guide.pdf
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr13c.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr13c.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr13c.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethoxybenzaldehyde
https://webbook.nist.gov/cgi/cbook.cgi?ID=C86511&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C613456&Units=SI&Mask=3FF7
https://webbook.nist.gov/cgi/cbook.cgi?ID=C613456&Mask=80
https://m.chemicalbook.com/SpectrumEN_93-02-7_IR1.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C93027&Mask=80
https://staff.hnue.edu.vn/Portals/0/TeachingSubject/hiennguyensp/b80a769b-1a2c-4d98-9259-06cf22552be3Chapter-6-UV-Vis---RUT-GON.pdf
https://repository.up.ac.za/server/api/core/bitstreams/89d3e141-55e0-42c0-8f39-8f3d3e4d75d2/content
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7311344&Mask=400
https://www.quimicaorganica.org/en/visible-ultraviolet-spectroscopy/1559-vis-uv-spectra-of-aromatic-compounds.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://www.bruker.com/en/products-and-solutions/infrared-and-raman/ft-ir-routine-spectrometer/what-is-ft-ir-spectroscopy.html
https://m.youtube.com/watch?v=hCKQm-qHuIk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o 25. drawellanalytical.com [drawellanalytical.com]
e 26. longdom.org [longdom.org]

 To cite this document: BenchChem. [Spectroscopic comparison of 2-Hydroxy-4,5-
dimethoxybenzaldehyde and its isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111897#spectroscopic-comparison-of-2-hydroxy-4-5-
dimethoxybenzaldehyde-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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